Benzenesulfonic acid, 4-methyl-, ethenyl ester
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Overview
Description
Benzenesulfonic acid, 4-methyl-, ethenyl ester, also known as 4-methylbenzenesulfonic acid ethenyl ester, is an organic compound with the molecular formula C9H10O3S. This compound is characterized by the presence of a benzenesulfonic acid group substituted with a methyl group at the para position and an ethenyl ester group. It is used in various chemical reactions and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 4-methyl-, ethenyl ester typically involves the esterification of 4-methylbenzenesulfonic acid with ethenol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include heating the mixture to a specific temperature to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of advanced purification techniques such as distillation and crystallization further enhances the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 4-methyl-, ethenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzenesulfonic acid esters.
Scientific Research Applications
Benzenesulfonic acid, 4-methyl-, ethenyl ester finds applications in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 4-methyl-, ethenyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active sulfonic acid moiety, which can then participate in various biochemical reactions. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonic acid, 4-methyl-, ethyl ester
- Benzenesulfonic acid, 4-methyl-, 1-methylethyl ester
- Benzenesulfonic acid, 4-methyl-
Uniqueness
Benzenesulfonic acid, 4-methyl-, ethenyl ester is unique due to its ethenyl ester group, which imparts distinct reactivity compared to other similar compounds. This unique structure allows it to participate in specific chemical reactions that are not feasible with other benzenesulfonic acid derivatives .
Properties
Molecular Formula |
C9H10O3S |
---|---|
Molecular Weight |
198.24 g/mol |
IUPAC Name |
ethenyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C9H10O3S/c1-3-12-13(10,11)9-6-4-8(2)5-7-9/h3-7H,1H2,2H3 |
InChI Key |
CAFXCCNVUAESCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC=C |
Origin of Product |
United States |
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